3-(4-Chlorophenyl)-1-methylcyclohexane-1-carbonyl chloride
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Overview
Description
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of aromatic chlorides This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexane ring, which is further substituted with a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methylcyclohexane-1-carbonyl chloride typically involves the chlorination of 3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals and improves overall safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acidic or basic conditions at room temperature.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methylcyclohexane-1-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, including the formation of amides, esters, and other derivatives. The compound’s ability to form stable covalent bonds with nucleophiles makes it a valuable tool in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
4-Chlorobenzoyl chloride: Another aromatic acyl chloride with similar reactivity.
Cyclohexanecarbonyl chloride: A simpler acyl chloride without the chlorophenyl substitution.
Uniqueness
3-(4-Chlorophenyl)-1-methylcyclohexane-1-carbonyl chloride is unique due to the presence of both the chlorophenyl and cyclohexane moieties, which confer specific steric and electronic properties. These properties influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-methylcyclohexane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O/c1-14(13(16)17)8-2-3-11(9-14)10-4-6-12(15)7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWDNBQQMMHNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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